Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate
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Overview
Description
Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position of the benzoate ring and a furan-2-carbonylamino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate typically involves the reaction of 5-bromo-2-aminobenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-carbonylamino group can form hydrogen bonds and other non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(bromomethyl)benzoate
- Methyl 5-bromo-2-furoate
- Methyl 5-bromo-2-(hydroxymethyl)benzoate
Uniqueness
Methyl 5-bromo-2-(furan-2-carbonylamino)benzoate is unique due to the presence of both a bromine atom and a furan-2-carbonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The furan-2-carbonylamino group enhances its potential for hydrogen bonding and interaction with biological targets, while the bromine atom provides opportunities for further functionalization through substitution reactions.
Properties
IUPAC Name |
methyl 5-bromo-2-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-13(17)9-7-8(14)4-5-10(9)15-12(16)11-3-2-6-19-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREXWPFGPBMZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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